N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was originally developed as a Raf kinase inhibitor, but has since been found to have multiple targets and mechanisms of action.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide involves the inhibition of multiple tyrosine kinases, including Raf-1, B-Raf, and VEGFR-2. This leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. In addition, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of multiple tyrosine kinases, which leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis in cancer cells and inhibit tumor invasion and metastasis. In addition, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It has also been shown to have potent antitumor activity in preclinical studies. However, one of the limitations of using N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is that it has been found to have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research is the identification of biomarkers that can predict response to N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide treatment. In addition, there is ongoing research into the use of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as hepatitis C and renal cell carcinoma. Finally, there is a need for further studies to elucidate the off-target effects of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide and their potential implications for clinical use.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It has a well-established mechanism of action and has been shown to have potent antitumor activity in preclinical studies. However, it also has off-target effects that can complicate the interpretation of results. There are several future directions for the study of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, including the development of combination therapies, the identification of biomarkers, and the study of its use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit multiple tyrosine kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis in cancer cells and inhibit tumor invasion and metastasis. In addition, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been studied for its potential use in the treatment of other diseases, such as hepatitis C and renal cell carcinoma.
Propiedades
IUPAC Name |
N-(3-ethoxyphenyl)-2-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQEYAPDSUKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.